molecular formula C7H8N4OS B1345523 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine CAS No. 40775-78-8

7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Cat. No. B1345523
CAS RN: 40775-78-8
M. Wt: 196.23 g/mol
InChI Key: DITIBSDLGMCMTP-UHFFFAOYSA-N
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Description

7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine is a heterocyclic compound with a molecular formula of C7H8N4OS . It has a CAS Number of 40775-78-8 . The IUPAC name is 5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol .


Molecular Structure Analysis

The molecular weight of this compound is 196.23 . The InChI code is 1S/C7H8N4OS/c1-4-3-5(12)11-6(8-4)9-7(10-11)13-2/h3,12H,1-2H3 . The InChI key is ATSUZWSBVKDCRP-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound has been used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes and Dihydroorotate dehydrogenase inhibitors with antimalarial activity . It has also been used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles .


Physical And Chemical Properties Analysis

The compound is stored at room temperature .

Scientific Research Applications

Alkyl Rearrangement Studies

A key aspect of research on 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine derivatives involves their alkyl rearrangement properties. Makisumi and Kanō (1963) examined the properties of 7-alkoxy derivatives, discovering that the alkyl group of these derivatives undergoes rearrangement to the ring nitrogen at 3- and 4-positions. This study provides valuable insights into the chemical behavior of these compounds, which is fundamental for further applications in chemical synthesis (Makisumi & Kanō, 1963).

Synthesis and Potential Anticancer Activity

Another significant area of research is the synthesis of new pyrimidines and related condensed ring systems as potential anticancer agents. Badawey (1996) conducted a study synthesizing several new pyrimidines and related compounds, including derivatives of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine. One of the compounds exhibited weak antitumor activity in vitro, highlighting the potential of these compounds in cancer research (Badawey, 1996).

Antimicrobial Activities

The antimicrobial activities of certain derivatives have also been a focus. Rifati et al. (2009) synthesized derivatives of triazolo[1,5-a]pyrimidines and evaluated their in vitro antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of Candida albicans and Klebsiella pneumonie, indicating the potential of these compounds as antimicrobial agents (Rifati et al., 2009).

Synthesis and Antibacterial Activity

Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and evaluated its antibacterial activity against Gram-positive and Gram-negative microbial strains. The findings showed that this derivative possesses antibacterial activity, thus contributing to the development of new antimicrobial agents (Lahmidi et al., 2019).

Synthesis and Chemical Properties

The synthesis and exploration of chemical properties of various derivatives have been widely researched. Studies like those by Fischer (2010) delve into the synthesis from s-triazoles and pyrimidines, physical properties, tautomerism, and applications in various fields, including pharmaceuticals and agrochemicals (Fischer, 2010).

Safety And Hazards

Special hazards include the potential for toxic smoke when burned or heated .

properties

IUPAC Name

5-methyl-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-4-3-5(12)11-6(8-4)9-7(10-11)13-2/h3H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITIBSDLGMCMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068252, DTXSID60962918
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-(methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

CAS RN

40775-78-8, 89853-03-2, 4314-19-6
Record name (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 5-methyl-2-(methylthio)-
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Record name 5-Methyl-2-(methylthio)(1,2,4)triazolo(1,5-a)pyrimidin-7(1H)-one
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Record name 40775-78-8
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Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-(methylthio)-
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Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-(methylthio)-
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Record name 5-Methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
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Record name 5-methyl-2-(methylthio)-1,2,4-triazolo[1,5-a]pyrimidin-7-ol
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Record name 5-METHYL-2-(METHYLTHIO)(1,2,4)TRIAZOLO(1,5-A)PYRIMIDIN-7(1H)-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Coteron, M Marco, J Esquivias, X Deng… - Journal of medicinal …, 2011 - ACS Publications
Drug therapy is the mainstay of antimalarial therapy, yet current drugs are threatened by the development of resistance. In an effort to identify new potential antimalarials, we have …
Number of citations: 296 pubs.acs.org

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